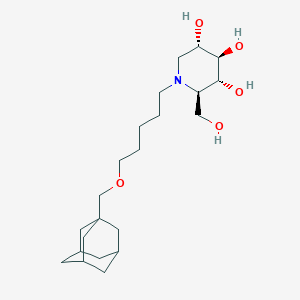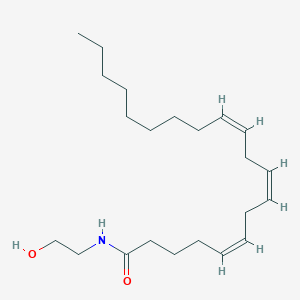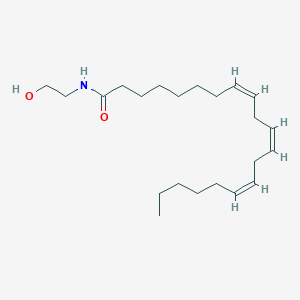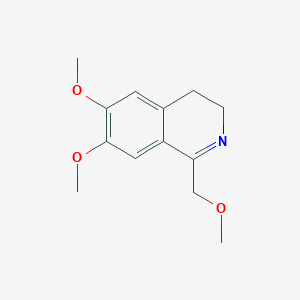
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues was achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another study reported the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via morpholinone derivatives .Wissenschaftliche Forschungsanwendungen
Photophysical Properties
The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline have been studied, revealing how acid-base interactions affect its behavior in protic solvents. This compound shows unique spectral and luminescent properties due to the presence of solvated initial molecules and their protonated cationic forms, offering insights into its potential applications in materials science and spectroscopy (Dubouski et al., 2006).
Chemical Synthesis and Reactions
Research on 6,7-dimethoxy-3,4-dihydroisoquinoline includes studies on its synthesis and reactions. For instance, selective ether cleavage has been observed in this compound under specific conditions, providing a route to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965). Furthermore, detailed studies on its partial O-demethylation have been conducted, contributing to the field of organic chemistry (Brossi & Teitel, 1970).
Pharmacological Research
In pharmacology, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies contribute to understanding the compound's potential in medicinal chemistry, particularly regarding its interactions with specific biochemical receptors (Graulich et al., 2006).
Alkaloid Synthesis
This compound also plays a role in the synthesis of various alkaloids. Controlled conditions allow for its use in preparing benzylisoquinolines and tetrahydroprotoberberines, showing its versatility in the synthesis of complex organic molecules (Blank & Opatz, 2011).
Cytotoxicity and Molecular Docking
The cytotoxicity of novel compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline has been explored, with docking simulations providing insights into their potential antitumor properties. This research is significant for developing new therapeutic agents (Saleh et al., 2020).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIAMYDHVZJFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCCC2=CC(=C(C=C21)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



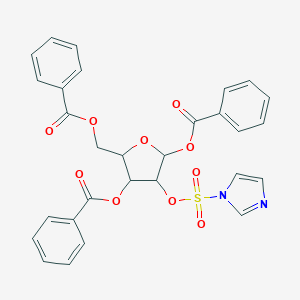
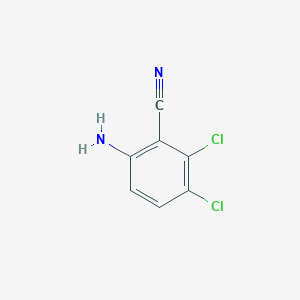
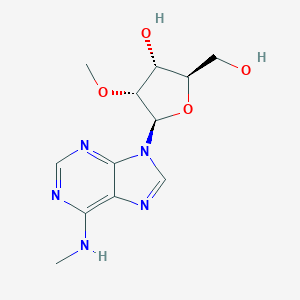
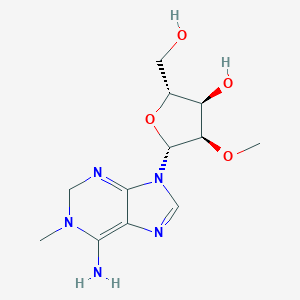
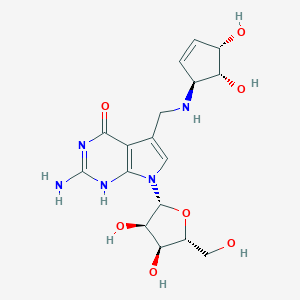
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
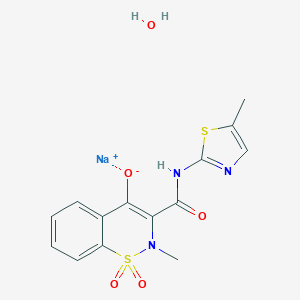
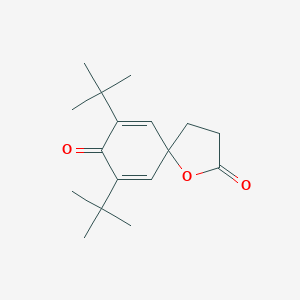
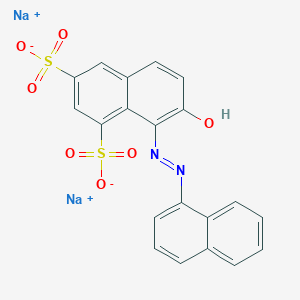

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)
